3-Cycloocten-1-one
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Overview
Description
3-Cycloocten-1-one is an organic compound with the molecular formula C₈H₁₂O. It is a cyclic ketone characterized by an eight-membered ring with a double bond and a carbonyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cycloocten-1-one can be synthesized through several methods. One common approach involves the photoisomerization of trans-cyclooctene using a flow photoreactor. This method is efficient and cost-effective, utilizing readily accessible components . Another synthetic route involves the catalytic oxidation of cyclooctene, which can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these industrial processes are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Cycloocten-1-one undergoes a variety of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The double bond in the ring allows for various substitution reactions, including halogenation and hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-Cycloocten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3-Cycloocten-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group and the double bond in the ring. These functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: A saturated analog with a similar ring structure but lacking the double bond.
Cyclohexanone: A smaller ring ketone with different reactivity due to its six-membered ring.
2-Cycloocten-1-one: Another isomer with the double bond in a different position
Uniqueness
3-Cycloocten-1-one is unique due to its combination of a cyclic structure with both a double bond and a carbonyl group. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications .
Properties
CAS No. |
4734-90-1 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3Z)-cyclooct-3-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h2,4H,1,3,5-7H2/b4-2- |
InChI Key |
GYVYFOJMRQAKGY-RQOWECAXSA-N |
Isomeric SMILES |
C1CCC(=O)C/C=C\C1 |
Canonical SMILES |
C1CCC(=O)CC=CC1 |
Origin of Product |
United States |
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